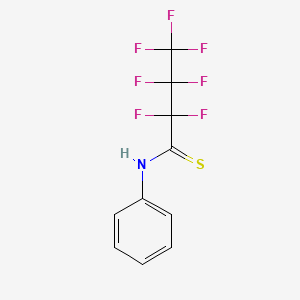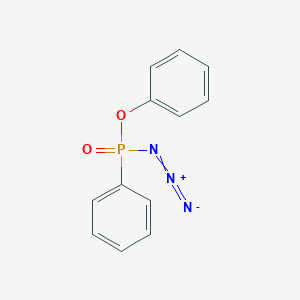amino}propan-1-OL CAS No. 62236-99-1](/img/structure/B14560784.png)
3-{[3-(Diethylamino)propyl](methyl)amino}propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-(Diethylamino)propylamino}propan-1-OL is a versatile compound belonging to the class of aminoalcohols. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds . This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-(Diethylamino)propylamino}propan-1-OL typically involves the reaction of dimethylamine with acrolein . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to produce the final compound.
Industrial Production Methods
In industrial settings, the production of 3-{3-(Diethylamino)propylamino}propan-1-OL is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and precise temperature and pressure control to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-{3-(Diethylamino)propylamino}propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{3-(Diethylamino)propylamino}propan-1-OL has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-{3-(Diethylamino)propylamino}propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-{3-(Diethylamino)propylamino}propan-1-OL include:
Uniqueness
What sets 3-{3-(Diethylamino)propylamino}propan-1-OL apart from these similar compounds is its specific chemical structure, which allows it to participate in a unique set of reactions and applications. Its versatility as an intermediate in the synthesis of various organic compounds makes it particularly valuable in both research and industrial settings .
Properties
CAS No. |
62236-99-1 |
|---|---|
Molecular Formula |
C11H26N2O |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
3-[3-(diethylamino)propyl-methylamino]propan-1-ol |
InChI |
InChI=1S/C11H26N2O/c1-4-13(5-2)10-6-8-12(3)9-7-11-14/h14H,4-11H2,1-3H3 |
InChI Key |
AYIRIQOAKWCWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


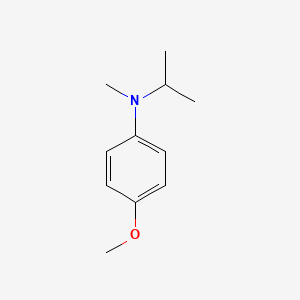
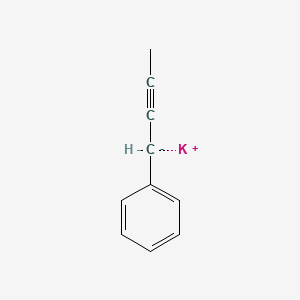
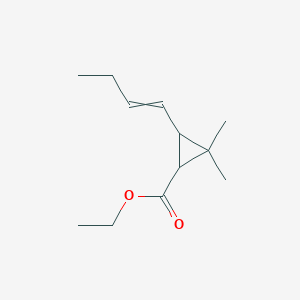
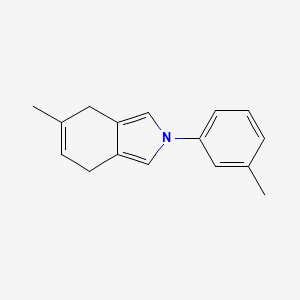

![1-Pentene, 5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14560727.png)
![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)
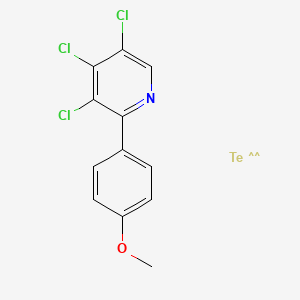
![4-Methyl-1-phenyl-1H-pyrido[2,3-e][1,4]diazepine-3,5(2H,4H)-dione](/img/structure/B14560747.png)
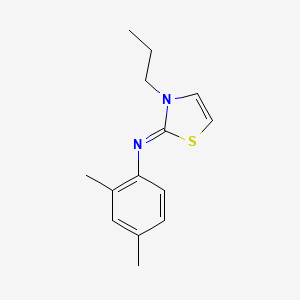
![4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560754.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3,5-dinitrobenzoate](/img/structure/B14560771.png)
